1,5-Anhydro-D-fructose

Description

Structure

3D Structure

Properties

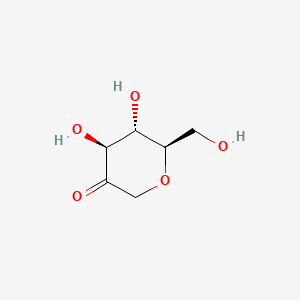

IUPAC Name |

4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h4-7,9-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLOLUFOLJIQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(C(O1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75414-43-6 | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 - 112 °C | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of 1,5-Anhydro-D-fructose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydro-D-fructose (1,5-AF), a unique monosaccharide derived from the degradation of starch and glycogen (B147801), has garnered significant interest in the scientific community. Initially discovered in fungi and red algae, this versatile chiral building block is now recognized for its presence in various organisms, including mammals. Its biological significance is underscored by a range of activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Recent studies have highlighted its role in activating the AMPK/PGC-1α/BDNF signaling pathway, suggesting therapeutic potential for aging-associated diseases. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of 1,5-AF, presenting detailed experimental protocols, quantitative data, and a visualization of its key signaling pathway.

Discovery and Natural Occurrence

This compound was first identified in fungi and red algae.[1][2] It is a naturally occurring monosaccharide produced from the enzymatic degradation of α-1,4-glucans, such as starch and glycogen, by the action of α-1,4-glucan lyase (EC 4.2.2.13).[2][3] This enzyme catalyzes an elimination reaction, releasing 1,5-AF from the non-reducing end of the polysaccharide chain.[3][4] Subsequent research has demonstrated its presence in various other organisms, indicating a more widespread distribution than initially thought.

Isolation and Synthesis of this compound

The production of 1,5-AF can be achieved through both enzymatic and chemical synthesis routes.

Enzymatic Synthesis from Starch

The enzymatic approach offers a highly specific and efficient method for 1,5-AF production, typically yielding 50-70% from starch or dextrin (B1630399).[5]

Experimental Protocol:

-

Substrate Preparation: Prepare a 20-25% (w/v) solution of dextrin (DE 3-10) or maize amylopectin (B1267705) in an aqueous medium.

-

pH and Temperature Adjustment: Adjust the pH of the substrate solution to 4.0. Maintain the temperature of the reaction mixture between 24-35°C.

-

Enzymatic Reaction: Introduce α-1,4-glucan lyase to the reaction mixture. The reaction is typically carried out for 2 to 7 days. The addition of pullulanase or isoamylase (B1167963) can further enhance the yield of 1,5-AF.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for 1,5-AF concentration using High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion of the reaction, the resulting syrup can be purified. For high purity, ultrafiltration using a membrane with a 10-kDa cut-off is employed, which can result in a purity of >99% when amylopectin is used as the substrate.[5] The purified solution can then be spray-dried to obtain 1,5-AF as a solid.

Chemical Synthesis from D-fructose

Chemical synthesis provides an alternative route to 1,5-AF, starting from the readily available monosaccharide D-fructose.[6]

Experimental Protocol:

This method involves the regiospecific formation of the 1,5-anhydro ring from a protected D-fructose derivative.

-

Protection of D-fructose: D-fructose is first converted to 2,3-O-isopropylidene-1-O-methyl(tolyl)sulfonyl-D-fructopyranose to protect specific hydroxyl groups and introduce a good leaving group at the C1 position.[6]

-

Intramolecular Cyclization: The protected fructose (B13574) derivative undergoes an intramolecular nucleophilic substitution, where the C5 hydroxyl group attacks the C1 carbon, displacing the methyl(tolyl)sulfonyl group to form the 1,5-anhydro ring.

-

Deprotection: The isopropylidene protecting group is subsequently removed to yield this compound.[6]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Enzymatic Synthesis of this compound

| Parameter | Value | Reference |

| Substrate | Dextrin (DE 3-10) or Maize Amylopectin | [5] |

| Substrate Concentration | 20-25% (w/v) | [5] |

| Enzyme | α-1,4-glucan lyase | [5] |

| pH | 4.0 | [5] |

| Temperature | 24-35°C | [5] |

| Reaction Time | 2-7 days | [5] |

| Yield | 50-70% | [5] |

| Purity (after ultrafiltration) | >99% | [5] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₅ | |

| Molecular Weight | 162.14 g/mol | |

| ¹H-NMR (D₂O) | See Figure 1 | [7] |

| ¹³C-NMR (D₂O) | See Table in reference | [8][9] |

| Mass Spectrometry (GC-MS of derivatives) | Fragmentation patterns available | [10] |

| Mass Spectrometry (UPLC-MS/MS) | Method for quantification developed | [11][12] |

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, with recent research highlighting its neuroprotective effects through the activation of the 5'-adenosine monophosphate-activated protein kinase (AMPK) signaling pathway.[1][13][14] Activation of AMPK by 1,5-AF leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF), a pathway crucial for mitochondrial biogenesis and neuronal health.[1][15]

Caption: Signaling pathway of this compound.

Experimental Workflows

The following diagram illustrates the general workflows for the enzymatic and chemical synthesis of this compound.

Caption: Experimental workflows for 1,5-AF synthesis.

Conclusion

This compound stands out as a promising natural product with significant potential in various scientific and therapeutic fields. The well-established enzymatic synthesis from starch provides a scalable and efficient route for its production, while chemical synthesis offers an alternative pathway. The elucidation of its biological activities, particularly its role in activating the AMPK/PGC-1α/BDNF signaling pathway, opens new avenues for the development of novel therapeutics for neurodegenerative and aging-related disorders. This technical guide provides a comprehensive resource for researchers and professionals interested in the discovery, isolation, and application of this intriguing monosaccharide.

References

- 1. Anti-Aging News: Study Shows That this compound Has Preventive Effects On Aging-Associated Brain Diseases Via The AMPK/PGC-1α/BDNF Pathway - Thailand Medical News [thailandmedical.news]

- 2. This compound: biocatalytic and chemical synthetic methods for the preparation, transformation and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-1,4-glucan lyases producing this compound from starch and glycogen have sequence similarity to alpha-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sugarindustry.info [sugarindustry.info]

- 6. This compound from D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR of all-carbon-13 sugars: an application in development of an analytical method for a novel natural sugar, 1,5-anhydrofructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Analysis of this compound, microthecin, and 4-deoxy-glycero-hexo-2,3-diulose in algae using gas chromatography-mass spectrometry in selected ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Glucose, fructose and 1,5-Anhydroglucitol in plasma of diabetic patients by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Aging Effects of this compound on Brain Diseases via AMPK Activation | Aging [aging-us.com]

- 14. This compound induces anti-aging effects on aging-associated brain diseases by increasing 5'-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling a Novel Bioactive Carbohydrate: A Technical Guide to 1,5-Anhydro-D-fructose in Fungi and Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide that has garnered increasing interest within the scientific community for its potential applications in medicine and biotechnology.[1][2] First identified in fungi and red algae, this unique sugar is a product of the enzymatic degradation of starch and glycogen (B147801).[2] Unlike its more common hexose (B10828440) counterparts, 1,5-AF possesses a reactive ketone group, contributing to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of 1,5-AF in fungi and algae, detailing its biosynthesis, methods for its quantification, and the metabolic pathways involved.

Natural Occurrence and Quantitative Data

This compound has been identified in various fungal and algal species. Notably, it is found in edible morels of the genus Morchella and the red alga Gracilariopsis lemaneiformis.[2][3] The production of 1,5-AF in these organisms is attributed to the activity of the enzyme α-1,4-glucan lyase, which acts on starch and glycogen reserves.[2]

While the presence of 1,5-AF is well-documented, comprehensive quantitative data across a wide range of species remains an area of active research. The following table summarizes the available quantitative information on 1,5-AF concentrations in select fungal and algal species. It is important to note that concentrations can vary depending on the species, growth conditions, and the analytical methods employed.

| Organism Type | Species | Concentration | Analytical Method | Reference |

| Fungus | Morchella costata | Presence confirmed | Not specified | [1] |

| Fungus | Morchella vulgaris | Presence confirmed | Not specified | [1] |

| Fungus | Peziza ostracoderma | Presence confirmed | Not specified | [1] |

| Fungus | Anthracobia melaloma | Presence confirmed | Not specified | [1] |

| Fungus | Aspergillus niger | Presence confirmed | Not specified | [4] |

| Alga (Red) | Gracilariopsis lemaneiformis | Quantified | GC-MS | [5] |

Further research is required to establish a more comprehensive database of 1,5-AF concentrations in a wider variety of fungal and algal species.

Biosynthesis and Metabolic Pathways

The formation of this compound in fungi and algae is a result of the action of α-1,4-glucan lyase (EC 4.2.2.13) on α-1,4-glucans such as starch and glycogen. This enzyme catalyzes the cleavage of the glycosidic bond, leading to the formation of 1,5-AF.[6]

In fungi, 1,5-AF serves as a key intermediate in a unique metabolic pathway, leading to the production of various secondary metabolites, some with notable biological activities.[1]

Signaling Pathway of this compound Biosynthesis and Metabolism in Fungi

Caption: Biosynthesis and metabolism of 1,5-AF in fungi.

Experimental Protocols

The accurate quantification of this compound from complex biological matrices like fungal and algal biomass requires robust and validated experimental protocols. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for this purpose, often requiring a derivatization step to increase the volatility of the sugar.[5][7]

Key Experiment: Quantification of this compound by GC-MS

1. Sample Preparation and Extraction:

-

Objective: To extract 1,5-AF from the fungal or algal biomass while minimizing degradation.

-

Protocol:

-

Lyophilize the collected fungal mycelium or algal thalli to a constant dry weight.

-

Grind the dried biomass into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Accurately weigh a known amount of the powdered sample (e.g., 100 mg).

-

Perform a solid-liquid extraction using a suitable solvent system. A common approach involves using a mixture of methanol, chloroform, and water to separate polar metabolites, including sugars, from lipids and other non-polar compounds.

-

Centrifuge the mixture to pellet the solid debris and collect the supernatant containing the extracted metabolites.

-

Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator to obtain a dried extract.

-

2. Derivatization:

-

Objective: To convert the non-volatile 1,5-AF into a volatile derivative suitable for GC-MS analysis.[7][8] A two-step derivatization process involving methoximation followed by silylation is frequently used.[7]

-

Protocol:

-

Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate the mixture to allow the reaction with the ketone group of 1,5-AF, forming a methoxime derivative. This step is crucial to prevent the formation of multiple isomers during the subsequent silylation.[7]

-

Silylation: Following methoximation, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. Incubate the mixture to replace the active hydrogens on the hydroxyl groups of the sugar with trimethylsilyl (B98337) (TMS) groups.[7]

-

3. GC-MS Analysis:

-

Objective: To separate and quantify the derivatized 1,5-AF.

-

Protocol:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the analytes.

-

Employ a temperature gradient program in the GC oven to achieve optimal separation of the derivatized sugars.

-

Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[5]

-

Identify the 1,5-AF derivative based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantify the amount of 1,5-AF in the sample by creating a calibration curve using known concentrations of the derivatized standard.

-

Experimental Workflow

References

- 1. This compound (Fungal) Degradation Pathway [eawag-bbd.ethz.ch]

- 2. This compound and its derivatives: biosynthesis, preparation and potential medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Metabolism of this compound to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of this compound by an α-glucosidase belonging to glycoside hydrolase family 31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of this compound, microthecin, and 4-deoxy-glycero-hexo-2,3-diulose in algae using gas chromatography-mass spectrometry in selected ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 1,5-Anhydro-D-fructose from Starch

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF), a naturally occurring monosaccharide, is gaining significant attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This unique sugar is a product of the enzymatic degradation of starch and glycogen (B147801), catalyzed by the enzyme α-1,4-glucan lyase. This technical guide provides a comprehensive overview of the biosynthesis of 1,5-AF from starch, detailing the enzymatic pathway, quantitative data, experimental protocols for its production and analysis, and a closer look at the key enzyme involved.

The Biosynthetic Pathway: A Single-Step Enzymatic Conversion

The biosynthesis of this compound from starch is a direct, one-step enzymatic process facilitated by α-1,4-glucan lyase (EC 4.2.2.13). This enzyme acts on the non-reducing ends of α-1,4-linked glucans, such as starch and its components amylose (B160209) and amylopectin, catalyzing the cleavage of the glycosidic bond through a β-elimination reaction.[3] This reaction releases this compound as the primary product.[3]

The overall reaction can be summarized as follows:

Starch (or α-1,4-glucan) + α-1,4-Glucan Lyase → this compound + Shortened Glucan

This enzymatic conversion is a key step in what is known as the "anhydrofructose pathway," an alternative route for glycogen and starch catabolism.[4][5]

References

- 1. This compound induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Selectivity of a Novel Amylo-α-1,6-glucosidase from Thermococcus gammatolerans STB12 [mdpi.com]

- 3. dokumen.pub [dokumen.pub]

- 4. researchgate.net [researchgate.net]

- 5. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5-Anhydro-D-fructose: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose is a naturally occurring monosaccharide and a key intermediate in the anhydrofructose pathway for the degradation of starch and glycogen (B147801).[1] Unlike its parent sugar, fructose, this compound possesses a unique and stable pyranose ring structure due to the absence of a hydroxyl group at the anomeric carbon. This structural feature imparts distinct chemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Identification

This compound is a cyclic ketone and a derivative of D-fructose. Its fundamental chemical properties and identifiers are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| IUPAC Name | (4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | [2] |

| CAS Number | 75414-43-6 | [2] |

| ChEBI ID | 16715 | [2] |

| PubChem CID | 126517 | [2] |

| SMILES | C1C(=O)C--INVALID-LINK--CO)O">C@HO | [2] |

| InChI Key | OCLOLUFOLJIQDC-HSUXUTPPSA-N | [2] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the chiral centers at C4, C5, and C6, corresponding to the D-configuration of fructose. The pyranose ring adopts a chair conformation, which is considered its most stable form.

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound is presented below. It is important to note that a complete set of assigned ¹H and ¹³C NMR data with coupling constants is not consistently reported in the literature. The provided NMR data is based on available information and may be subject to slight variations depending on experimental conditions.

| Data Type | Value | Source |

| Melting Point | 44 °C | [4] |

| Optical Rotation [α]D | Data not available in searched literature | |

| ¹³C NMR (D₂O) | δ (ppm): 211.5 (C-2), 82.2 (C-3), 77.5 (C-4), 81.3 (C-5), 63.8 (C-6), 64.8 (C-1) | [1][5] |

| ¹H NMR (D₂O) | A complex spectrum is expected due to the presence of multiple protons. Specific assignments and coupling constants are not fully detailed in the available literature. A representative spectrum can be found in the work by Kametani et al. (1996). | [6] |

Experimental Protocols

Enzymatic Synthesis of this compound from Starch

This protocol outlines the general procedure for the enzymatic synthesis of this compound from starch using α-1,4-glucan lyase.[5]

Materials:

-

Soluble starch

-

α-1,4-glucan lyase (EC 4.2.2.13)

-

Sodium phosphate (B84403) buffer (pH 7.0)

-

Activated charcoal

-

Celite

-

Ethanol

Procedure:

-

Prepare a solution of soluble starch in sodium phosphate buffer.

-

Add α-1,4-glucan lyase to the starch solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 40-50 °C) with gentle stirring. The reaction progress can be monitored by measuring the decrease in starch concentration or the formation of reducing sugars.

-

After the reaction is complete (typically after 24-48 hours), terminate the reaction by heating the mixture to denature the enzyme.

-

Centrifuge the mixture to remove any insoluble material.

-

Treat the supernatant with activated charcoal to decolorize the solution.

-

Filter the solution through a bed of Celite to remove the charcoal.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the this compound by adding ethanol.

-

Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

For higher purity, the synthesized this compound can be purified by HPLC.

Instrumentation:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Amino-propyl or a specific carbohydrate analysis column.

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water is a common mobile phase for sugar analysis.[7][8][9][10] The specific gradient will need to be optimized for the best separation.

Procedure:

-

Dissolve the crude this compound in the mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the HPLC column.

-

Elute with the optimized acetonitrile/water gradient.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[1][11]

-

Vortex the sample to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: Standard single pulse with water suppression (e.g., presaturation).[1]

-

Spectral Width: ~12-16 ppm.[1]

-

Acquisition Time: ~2-3 seconds.[1]

-

Relaxation Delay: 5 seconds.[1]

-

Number of Scans: 16-64.[1]

-

Temperature: 298 K (25 °C).[1]

¹³C NMR Acquisition Parameters (Example for a 125 MHz spectrometer):

-

Pulse Program: Standard single pulse with proton decoupling.[1]

-

Spectral Width: ~220-240 ppm.[1]

-

Acquisition Time: ~1-1.5 seconds.[1]

-

Relaxation Delay: 2-5 seconds.[1]

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

Signaling Pathways and Logical Relationships

The Anhydrofructose Pathway

This compound is a central molecule in an alternative pathway for glycogen and starch metabolism, known as the anhydrofructose pathway.[12] This pathway is distinct from the classical hydrolytic and phosphorolytic degradation routes.

Caption: The Anhydrofructose Pathway.

Experimental Workflow: Enzymatic Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory-scale production and purification of this compound.

Caption: Workflow for Synthesis and Purification.

Conclusion

This compound represents a unique chiral building block with significant potential for the development of novel therapeutic agents. Its stable pyranose structure and distinct chemical reactivity set it apart from other monosaccharides. This guide has provided a detailed overview of its chemical and stereochemical properties, along with key experimental data and protocols. Further research into the biological activities and therapeutic applications of this compound and its derivatives is warranted and is expected to yield exciting new discoveries in the fields of medicinal chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H10O5 | CID 126517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. This compound | 75414-43-6 | MA08330 | Biosynth [biosynth.com]

- 5. This compound: biocatalytic and chemical synthetic methods for the preparation, transformation and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR of all-carbon-13 sugars: an application in development of an analytical method for a novel natural sugar, 1,5-anhydrofructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. helixchrom.com [helixchrom.com]

- 10. lcms.cz [lcms.cz]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. This compound dehydratase - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1,5-Anhydro-D-fructose: Physicochemical Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF), a unique monosaccharide derived from the enzymatic degradation of starch and glycogen, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. Unlike its more common hexose (B10828440) counterparts, 1,5-AF possesses a distinct cyclic ketone structure, rendering it a versatile chiral building block and a compound with a wide array of biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological effects and associated signaling pathways.

Physicochemical Properties

This compound is a white, crystalline solid that is hygroscopic in nature. Its fundamental physicochemical properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀O₅ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Melting Point | 44 °C | [1] |

| Appearance | White to Pale Beige Solid | |

| Solubility | Sparingly soluble in water and slightly soluble in methanol (B129727). | |

| Stability | Stable in water for at least one month at room temperature.[2] Recommended storage is at < -15°C in a dry, well-sealed container.[1] | |

| Hygroscopicity | Hygroscopic |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data | Reference(s) |

| UV Spectroscopy | Absorption maxima at approximately 215 nm and 266 nm. | |

| ¹H-NMR (D₂O) | Chemical shifts can be referenced against standard fructose (B13574) spectra, with adjustments for the anhydro bridge and ketone group. | [3][4] |

| ¹³C-NMR (D₂O) | Characteristic chemical shifts provide a fingerprint for structural confirmation. | [3][4] |

| Mass Spectrometry (GC-MS) | Requires derivatization for analysis. | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as protocols for assessing its biological activities.

Enzymatic Synthesis of this compound from Starch

This compound can be efficiently produced from starch or its derivatives through the action of α-1,4-glucan lyase.

Materials:

-

Soluble starch or amylopectin (B1267705)

-

α-1,4-glucan lyase (EC 4.2.2.13)

-

Pullulanase or isoamylase (B1167963) (optional, for increased yield)

-

Sodium acetate (B1210297) buffer (pH 4.0)

-

Reaction vessel

Procedure:

-

Prepare a 20-25% (w/v) solution of dextrin (B1630399) (DE 3-10) or maize amylopectin in sodium acetate buffer (pH 4.0).[6]

-

Add α-1,4-glucan lyase to the substrate solution. The exact enzyme concentration should be optimized based on the specific activity of the enzyme preparation.

-

For enhanced yield, a debranching enzyme such as pullulanase or isoamylase can be added to the reaction mixture.[6]

-

Incubate the reaction mixture at a temperature between 24-35°C for 2 to 7 days.[6]

-

Monitor the production of this compound periodically using HPLC.

-

Once the reaction has reached completion (or the desired yield), the resulting syrup can be used directly or further purified.

Purification of this compound

The crude this compound syrup can be purified using a combination of ultrafiltration and chromatographic techniques.

Materials:

-

Crude this compound syrup

-

Ultrafiltration system with a 10-kDa cut-off membrane

-

Ion-exchange chromatography column (e.g., Ca²⁺ form resin)

-

Deionized water

Procedure:

-

Ultrafiltration: Pass the crude syrup through a 10-kDa cut-off ultrafiltration membrane to remove the enzymes and any high molecular weight polysaccharides. This step can yield a purity of >99% if amylopectin is used as the substrate.[6]

-

Ion-Exchange Chromatography: For further purification and separation from other monosaccharides, ligand exchange chromatography using a Ca²⁺ form ion-exchange resin can be employed.[7]

-

Pack a chromatography column with a suitable Ca²⁺ form ion-exchange resin.

-

Equilibrate the column with deionized water.

-

Load the ultra-filtered this compound solution onto the column.

-

Elute the column with deionized water. Fructose and its derivatives like this compound have a stronger interaction with the calcium ions compared to glucose, leading to their separation.[7]

-

Collect fractions and analyze for the presence of this compound using HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a refractive index (RI) or a photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: A carbohydrate analysis column, such as an Aminex HPX-87C column (Ca²⁺ form) or a similar ion-exchange column.

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Column Temperature: 60-85°C.

-

Injection Volume: 10-20 µL.

-

Detection: Refractive Index (RI) or post-column derivatization with an alkaline solution followed by UV detection at approximately 308 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[4]

-

Vortex the solution for 30-60 seconds to ensure complete dissolution.[3]

-

Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse with water suppression.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K (25°C).[3]

¹³C-NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2-5 seconds.[3]

Biological Activity Assays

Antioxidant Activity: DPPH Radical Scavenging Assay

Materials:

-

1,1-diphenyl-2-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound solution of various concentrations

-

Ascorbic acid (as a positive control)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[9]

-

In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.

-

Add varying concentrations of the this compound solution to the DPPH solution.

-

Prepare a blank (DPPH solution with solvent) and a positive control (DPPH solution with ascorbic acid).

-

Incubate the mixtures in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance of the solutions at 517 nm.[9]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of concentrations.

-

Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (broth with bacteria, no 1,5-AF) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[10]

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities with potential therapeutic applications. These include antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity

This compound has been shown to scavenge free radicals directly, as demonstrated in the DPPH assay.[11] It also inhibits the production of reactive oxygen species (ROS) such as hydrogen peroxide and superoxide (B77818) anions in cellular models.[11]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. It has been shown to prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12]

Neuroprotective Effects and AMPK Pathway Activation

Recent studies have highlighted the neuroprotective effects of this compound, which are linked to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway.[13] Activation of AMPK by 1,5-AF leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF).[13] This pathway is crucial for mitochondrial biogenesis and neuronal survival.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against the growth of various Gram-positive bacteria, including coagulase-negative staphylococci and methicillin-resistant Staphylococcus aureus (MRSA).[10] It has also been shown to suppress biofilm formation by MRSA.[10]

Conclusion

This compound is a fascinating and promising molecule with a unique set of physicochemical properties and a diverse range of biological activities. Its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, coupled with its neuroprotective effects mediated through the AMPK pathway, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing monosaccharide. As our understanding of its mechanisms of action deepens, this compound may pave the way for novel therapeutic strategies for a variety of diseases.

References

- 1. This compound | 75414-43-6 | MA08330 | Biosynth [biosynth.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Anti-Aging News: Study Shows That this compound Has Preventive Effects On Aging-Associated Brain Diseases Via The AMPK/PGC-1α/BDNF Pathway - Thailand Medical News [thailandmedical.news]

- 4. benchchem.com [benchchem.com]

- 5. This compound and its derivatives: biosynthesis, preparation and potential medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. benchchem.com [benchchem.com]

- 9. This compound: A natural antibiotic that inhibits the growth of gram-positive bacteria and microbial biofilm formation to prevent nosocomial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ir.kagoshima-u.ac.jp [ir.kagoshima-u.ac.jp]

- 11. This compound attenuates lipopolysaccharide-induced cytokine release via suppression of NF-kappaB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces anti-aging effects on aging-associated brain diseases by increasing 5'-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anhydrofructose Pathway in Glycogen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801), the primary storage form of glucose in animals, is a critical reservoir for maintaining energy homeostasis. Its breakdown, or glycogenolysis, is traditionally understood to occur via two main pathways: a phosphorolytic route yielding glucose-1-phosphate and a hydrolytic route producing glucose. However, a third, alternative pathway, the anhydrofructose pathway, has been elucidated, offering novel insights into glycogen metabolism and revealing a new class of bioactive molecules. This technical guide provides a comprehensive overview of the anhydrofructose pathway, its key enzymatic players, regulatory mechanisms, and its emerging significance in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this alternative route of glycogen catabolism.

The anhydrofructose pathway is initiated by the action of α-1,4-glucan lyase, which cleaves α-1,4-glucosidic linkages in glycogen and starch to produce 1,5-anhydro-D-fructose (1,5-AF)[1]. This unique monosaccharide serves as the central intermediate of the pathway and can be further metabolized into a variety of compounds, including 1,5-anhydro-D-glucitol (1,5-AG), ascopyrone P, and microthecin[2]. The existence of this pathway has been confirmed in both prokaryotic and eukaryotic organisms, including mammals, highlighting its evolutionary conservation and potential physiological importance[2].

The Core Pathway: Enzymes and Transformations

The anhydrofructose pathway consists of a series of enzymatic reactions that convert the glucosyl units of glycogen into 1,5-AF and its downstream metabolites.

α-1,4-Glucan Lyase: The Initiating Enzyme

The key enzyme that defines the anhydrofructose pathway is α-1,4-glucan lyase (EC 4.2.2.13) . Unlike glycogen phosphorylase or α-glucosidase, this enzyme catalyzes a β-elimination reaction at the non-reducing ends of α-1,4-glucans, yielding this compound[3][4].

-

Mechanism of Action: The catalytic mechanism of α-1,4-glucan lyase involves the cleavage of the C1-O4 glycosidic bond and the formation of a double bond between C1 and C2 of the glucose residue, resulting in the formation of the enol form of 1,5-anhydrofructose, which then tautomerizes to the keto form[4]. The reaction proceeds via a covalent glycosyl-enzyme intermediate[5].

Metabolism of this compound (1,5-AF)

Once formed, 1,5-AF can enter several metabolic fates:

-

Reduction to 1,5-Anhydro-D-glucitol (1,5-AG): In mammals, 1,5-AF is rapidly metabolized to 1,5-anhydro-D-glucitol (1,5-AG) by This compound reductase (EC 1.1.1.263) , an NADPH-dependent enzyme[6][7]. 1,5-AG is a stable polyol found in various mammalian tissues[2].

-

Conversion to Ascopyrone P and Microthecin: In some fungi, 1,5-AF is a precursor for the synthesis of secondary metabolites. Aldos-2-ulose dehydratase (EC 4.2.1.110) and This compound dehydratase (EC 4.2.1.111) convert 1,5-AF into ascopyrone M, which can then be isomerized to ascopyrone P by ascopyrone tautomerase or further converted to the antimicrobial compound microthecin[8][9].

-

Formation of Advanced Glycation End-products (AGEs): 1,5-AF, being a reducing sugar, can react non-enzymatically with the amino groups of proteins to form 1,5-AF-derived advanced glycation end-products (AF-AGEs)[1][10].

Quantitative Data

Table 1: Kinetic Properties of Key Enzymes in the Anhydrofructose Pathway

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Other Kinetic Parameters | Reference(s) |

| α-1,4-Glucan Lyase | Gracilariopsis sp. | Aryl glucosides | - | - | pKa values of active site residues: 3.05 and 6.66 | [11] |

| α-1,4-Glucan Lyase | Gracilariopsis sp. | Acarbose | - | - | Ki = 20 nM | [11] |

| α-1,4-Glucan Lyase | Gracilariopsis sp. | 1-Deoxynojirimycin | - | - | Ki = 130 nM | [11] |

| This compound Reductase | Porcine Liver | This compound | 0.44 mM | - | Molecular activity: 8.7 s-1 | [12] |

Table 2: Pharmacokinetic Parameters of this compound (1,5-AF) and 1,5-Anhydro-D-glucitol (1,5-AG)

| Compound | Species | Administration | Cmax | Tmax | Half-life | Reference(s) |

| 1,5-AF | Pig | Intravenous | 19.0 µg/mL | 0.5 h | 0.24 h | [6][10][13] |

| 1,5-AF | Pig | Oral | Not detected | - | - | [6][10][13] |

| 1,5-AG (from 1,5-AF) | Pig | Intravenous | 24.6 µg/mL | 1.5 h | 3.23 h | [6][10][13] |

| 1,5-AG (from 1,5-AF) | Pig | Oral | 39.1 µg/mL | 2 h | - | [6][10][13] |

| 1,5-AG (from 1,5-AF) | Human | Oral | - | 2 h (urine peak) | - | [6][10][13] |

Table 3: Tissue Concentrations of this compound (1,5-AF) and 1,5-Anhydro-D-glucitol (1,5-AG)

| Compound | Tissue | Species | Concentration | Reference(s) |

| 1,5-AF | Brain | Mouse | ≈0.25 µM (40 µg/L) | [5] |

| 1,5-AG | Brain, Liver, Pancreas, Kidney, Spleen, Thymus, Lung, Testis, Muscle, Heart | Wistar Rat | 5–15 µg/g fresh tissue | [2] |

| 1,5-AG | Serum | Human (healthy) | 7 to 32 µg/mL (43–196 µM) | [2] |

| 1,5-AG | Serum | Human (diabetes) | ~2 µg/mL | [2] |

Signaling Pathways and Physiological Roles

Recent research has begun to uncover the signaling roles of 1,5-AF, suggesting its involvement in cellular regulation and broader physiological processes.

Activation of the AMPK/PGC-1α/BDNF Pathway

1,5-AF has been shown to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[14][15]. Activation of AMPK by 1,5-AF leads to the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) and brain-derived neurotrophic factor (BDNF) pathway[12][14]. This pathway is implicated in mitochondrial biogenesis, neuroprotection, and anti-aging effects[12][14].

Satiety Effects via Oxytocin (B344502) Neurons

Intracerebroventricular administration of 1,5-AF has been demonstrated to suppress feeding behavior[11][16][17]. This effect is mediated through the activation of oxytocin neurons in the paraventricular nucleus (PVN) of the hypothalamus[11][16][17]. 1,5-AF increases the cytosolic Ca2+ concentration in these neurons, leading to the release of oxytocin, a neuropeptide known to regulate satiety[11][16].

Experimental Protocols

Quantification of this compound and 1,5-Anhydro-D-glucitol by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for analyzing sugars in biological samples[18][19][20].

a. Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the HPLC mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

-

Column: Aminex HPX-87H column (300 x 7.8 mm) or a similar ion-exclusion column.

-

Mobile Phase: 0.5 mM H2SO4 in HPLC-grade water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 60°C.

-

Detector: Refractive Index (RI) detector.

-

Injection Volume: 20 µL.

-

Quantification: Use external standards of 1,5-AF and 1,5-AG to generate a standard curve for concentration determination.

Immunodetection of 1,5-AF-derived Advanced Glycation End-products (AF-AGEs) by Competitive ELISA

This protocol is based on general competitive ELISA procedures[21][22][23][24].

a. Plate Coating:

-

Coat a 96-well microtiter plate with 100 µL/well of AF-AGE-BSA (Bovine Serum Albumin) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

b. Blocking:

-

Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).

-

Incubate for 1-2 hours at 37°C.

-

Wash the plate three times with wash buffer.

c. Competition Reaction:

-

In a separate plate or tubes, pre-incubate 50 µL of the sample or standard with 50 µL of the anti-AF-AGE primary antibody for 1 hour at 37°C.

-

Add 100 µL of the pre-incubated mixture to each well of the coated and blocked plate.

-

Incubate for 90 minutes at 37°C.

-

Wash the plate three times with wash buffer.

d. Detection:

-

Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.

-

Incubate for 1 hour at 37°C.

-

Wash the plate five times with wash buffer.

e. Substrate Reaction and Measurement:

-

Add 100 µL/well of TMB substrate solution.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Add 100 µL/well of stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of AF-AGEs in the sample.

Heterologous Expression and Purification of α-1,4-Glucan Lyase

This protocol is based on methods for expressing algal α-1,4-glucan lyase in Pichia pastoris[25][26][27].

a. Gene Cloning and Expression Vector Construction:

-

Synthesize the codon-optimized gene for α-1,4-glucan lyase.

-

Clone the gene into a Pichia pastoris expression vector (e.g., pPICZα A) with a C-terminal polyhistidine tag.

b. Transformation of Pichia pastoris:

-

Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

-

Select for positive transformants on YPDS plates containing zeocin.

c. Protein Expression:

-

Inoculate a single colony into BMGY medium and grow at 30°C with shaking until the OD600 reaches 2-6.

-

Induce expression by transferring the cells to BMMY medium containing 0.5% methanol.

-

Continue to culture for 72-96 hours, adding methanol to a final concentration of 0.5% every 24 hours.

d. Protein Purification:

-

Harvest the culture supernatant by centrifugation.

-

Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

-

Wash the column with a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the His-tagged α-1,4-glucan lyase with a high concentration of imidazole.

-

Perform buffer exchange and further purify by size-exclusion chromatography if necessary.

Conclusion

The anhydrofructose pathway represents a significant, yet often overlooked, aspect of glycogen metabolism. The central metabolite, this compound, and its derivatives are emerging as important bioactive molecules with roles in cellular signaling, energy homeostasis, and potentially as therapeutic agents. This technical guide has provided a detailed overview of the pathway, its key enzymes, quantitative data, and relevant experimental protocols. Further research into the regulation of this pathway and the physiological functions of its metabolites will undoubtedly open new avenues for understanding metabolic control and developing novel therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Efficient purification, characterization and partial amino acid sequencing of two alpha-1,4-glucan lyases from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-1,4-Glucan lyase, a new class of starch/glycogen degrading enzyme. III. Substrate specificity, mode of action, and cleavage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vivo Metabolism of this compound to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. This compound dehydratase - Wikipedia [en.wikipedia.org]

- 9. aldos-2-ulose dehydratase activity | Semantic Scholar [semanticscholar.org]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. This compound Exhibits Satiety Effects via the Activation of Oxytocin Neurons in the Paraventricular Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces anti-aging effects on aging-associated brain diseases by increasing 5'-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Activity Measurement for Glucan 1,4-Alpha-Maltohexaosidase [creative-enzymes.com]

- 14. This compound induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Aging Effects of this compound on Brain Diseases via AMPK Activation | Aging [aging-us.com]

- 16. This compound Exhibits Satiety Effects via the Activation of Oxytocin Neurons in the Paraventricular Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Catabolism of this compound in Sinorhizobium morelense S-30.7.5: Discovery, Characterization, and Overexpression of a New this compound Reductase and Its Application in Sugar Analysis and Rare Sugar Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 23. stjohnslabs.com [stjohnslabs.com]

- 24. microbenotes.com [microbenotes.com]

- 25. A group of alpha-1,4-glucan lyases and their genes from the red alga Gracilariopsis lemaneiformis: purification, cloning, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

The Biological Role of 1,5-Anhydro-D-fructose in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide derived from the enzymatic degradation of starch and glycogen. While ubiquitously present in various organisms, its biological role in microorganisms is multifaceted and an active area of research. In certain bacteria, it serves as a carbon source, being metabolized through unique enzymatic pathways. Conversely, it exhibits antimicrobial properties, particularly against Gram-positive bacteria, and has been shown to interfere with biofilm formation. This technical guide provides an in-depth overview of the current understanding of 1,5-AF's function in the microbial world, with a focus on its metabolic pathways, antimicrobial activity, and the experimental methodologies used for its study.

Introduction

This compound (1,5-AF) is a unique sugar molecule formed by the action of α-1,4-glucan lyase on α-1,4-glucans like starch and glycogen[1]. Unlike common sugars, it exists in a stable pyranose ring structure. Its presence has been detected in fungi, red algae, and some bacteria[1]. The biological significance of 1,5-AF in microorganisms is diverse, ranging from being a nutrient source to acting as an antimicrobial agent. This guide will delve into the known metabolic fates of 1,5-AF in microorganisms, its role in inhibiting microbial growth and biofilm formation, and provide detailed experimental protocols for its investigation.

Metabolic Role of this compound in Bacteria

Certain bacteria, particularly those from the Rhizobiaceae family, can utilize 1,5-AF as a sole carbon source[1]. The bacterium Sinorhizobium morelense S-30.7.5 has been a model organism for elucidating a novel catabolic pathway for this sugar[1][2].

The this compound Catabolic Pathway in Sinorhizobium morelense

The pathway begins with the reduction of 1,5-AF to 1,5-anhydro-D-mannitol (1,5-AM) by the enzyme this compound reductase (AFR). Subsequently, 1,5-AM is converted to D-mannose, which can then enter central carbon metabolism[1].

Key Enzyme: this compound Reductase (AFR)

The initial and rate-limiting step in 1,5-AF catabolism in S. morelense is catalyzed by this compound reductase (AFR), a NADPH-dependent enzyme[1]. This enzyme exhibits high specificity for 1,5-AF and other 2-keto aldoses.

Table 1: Quantitative Data for this compound Reductase from Sinorhizobium morelense

| Parameter | Value | Reference |

| Enzyme Class | Oxidoreductase (EC 1.1.1.292) | [3] |

| Cofactor | NADPH | [1] |

| Apparent Km for 1,5-AF | 8.4 ± 0.15 mM | [1] |

| Apparent Km for NADPH | 0.2 ± 0.03 mM | [1] |

| Vmax | ~500 U/mg of protein | [1] |

| Optimal pH | 6.5 | [1] |

Table 2: Anhydrofructose Reductase (AFR) Activities in Various Rhizobiaceae Species

| Microbial Strain | Specific AFR Activity (U/mg of protein) | Reference |

| Sinorhizobium meliloti | 0.4 | [2] |

| Rhizobium leguminosarum | 0.3 | [2] |

| Mesorhizobium loti | 0.1 | [2] |

| Ensifer fredii | 0.04 | [2] |

| Mesorhizobium tianshanense | 0.04 | [2] |

| Rhizobium trifolii | 0.01 | [2] |

Antimicrobial Role of this compound

1,5-AF has demonstrated notable antimicrobial activity, primarily targeting Gram-positive bacteria. This suggests its potential as a natural antibiotic for the prevention of opportunistic and nosocomial infections[1].

Inhibition of Bacterial Growth

Studies have shown that 1,5-AF can suppress the growth of coagulase-negative staphylococci, including the opportunistic pathogen Staphylococcus epidermidis. For instance, the application of a 1% 1,5-AF solution in 75% ethanol (B145695) significantly reduced the number of coagulase-negative staphylococci on hands compared to ethanol alone, with colony counts dropping from 211 to 99.

Inhibition of Biofilm Formation

A significant aspect of 1,5-AF's antimicrobial action is its ability to inhibit biofilm formation by pathogenic bacteria. This is particularly relevant for infections associated with medical devices. Research has shown that 1,5-AF can significantly suppress biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) at concentrations that do not inhibit bacterial growth, suggesting an interference with the mechanisms of biofilm development rather than a direct bactericidal effect[1].

Table 3: Quantitative Data on the Inhibition of MRSA Biofilm Formation by this compound

| 1,5-AF Concentration | Inhibition of Biofilm Formation | Reference |

| 10 µg/mL | Significant inhibition observed | [1] |

| 20 µg/mL | Further significant inhibition observed | [1] |

Signaling Role of this compound in Microorganisms

The role of 1,5-AF as a signaling molecule in microorganisms is an emerging area of investigation with limited conclusive findings to date. In Escherichia coli, there is physiological evidence suggesting that its metabolite, 1,5-anhydro-D-glucitol (1,5-AG), may promote glycogenolysis, possibly through a signaling pathway. However, a detailed signaling cascade initiated by 1,5-AF in microorganisms has not yet been fully elucidated. Some studies on the gut microbiome suggest that dietary supplementation with 1,5-AF can alter the metabolic profile of the microbiota, enriching genes associated with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis[4]. This indicates an indirect regulatory effect on microbial metabolism, though the direct signaling mechanism remains to be identified.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the methodology used for analyzing sugars in microbial cultures[2].

Methodology:

-

Sample Preparation: Centrifuge the microbial culture to pellet the cells. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

-

HPLC System:

-

Analysis: Inject the prepared sample into the HPLC system. Identify the 1,5-AF peak based on its retention time compared to a standard solution of pure 1,5-AF. Quantify the concentration by comparing the peak area with a standard curve generated from known concentrations of 1,5-AF.

Assay for this compound Reductase (AFR) Activity

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Methodology:

-

Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

-

100 mM Bistris-HCl buffer (pH 6.5)

-

0.2 mM NADPH

-

10 mM this compound

-

Cell extract or purified enzyme solution

-

-

Initiation: Start the reaction by adding the 1,5-AF solution.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm at 30°C using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Microtiter Plate Assay for Biofilm Inhibition

This method is used to quantify the effect of 1,5-AF on biofilm formation[1].

References

- 1. This compound: A natural antibiotic that inhibits the growth of gram-positive bacteria and microbial biofilm formation to prevent nosocomial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catabolism of this compound in Sinorhizobium morelense S-30.7.5: Discovery, Characterization, and Overexpression of a New this compound Reductase and Its Application in Sugar Analysis and Rare Sugar Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential roles of this compound in modulating gut microbiome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

1,5-Anhydro-D-fructose: A Key Metabolite in Mammalian Glycogen Metabolism and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydro-D-fructose (1,5-AF) is a unique and reactive monosaccharide that has emerged as a significant, albeit transient, metabolite in mammalian tissues. Formed from glycogen (B147801) and starch through the action of α-1,4-glucan lyase, 1,5-AF serves as a metabolic intermediate and a signaling molecule with a growing list of recognized physiological and pathophysiological roles. This technical guide provides a comprehensive overview of 1,5-AF in the mammalian system, detailing its metabolic pathway, tissue distribution, and physiological concentrations. Furthermore, it outlines detailed experimental protocols for the quantification of 1,5-AF and describes its involvement in key cellular signaling pathways, offering valuable insights for researchers in metabolism, cell biology, and drug development.

Introduction

Initially discovered in fungi and red algae, this compound (1,5-AF) is now recognized as an endogenous metabolite in mammals, including humans.[1] It is a product of an alternative pathway of glycogen degradation, distinct from the canonical phosphorolytic and hydrolytic pathways.[2] The presence of 1,5-AF and its subsequent metabolites in various mammalian tissues suggests a range of biological functions, from a simple metabolic intermediate to a modulator of cellular signaling cascades.[1][3]

Recent research has highlighted the potential of 1,5-AF in influencing key cellular processes, including the activation of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] This has spurred interest in its potential therapeutic applications for metabolic and age-related diseases. This guide aims to consolidate the current knowledge on 1,5-AF, providing a technical resource for its study and potential exploitation in a therapeutic context.

Metabolism of this compound in Mammalian Tissues

The metabolism of 1,5-AF in mammals is a concise and efficient pathway, primarily involving its formation from glycogen and its rapid conversion to the more stable polyol, 1,5-anhydro-D-glucitol (1,5-AG).

Biosynthesis

1,5-AF is generated from the non-reducing ends of α-1,4-glucans, such as glycogen, by the catalytic action of α-1,4-glucan lyase (EC 4.2.2.13).[4] This enzyme cleaves the glycosidic bond, resulting in the formation of 1,5-AF.

Degradation

The primary metabolic fate of 1,5-AF in mammalian tissues is its rapid reduction to 1,5-anhydro-D-glucitol (1,5-AG). This reaction is catalyzed by This compound reductase (EC 1.1.1.263), an NADPH-dependent enzyme.[5] 1,5-AG is a stable and more abundant polyol found in various body fluids and is used as a clinical marker for short-term glycemic control.[5] Studies in both pigs and humans have shown that orally administered 1,5-AF is rapidly and almost completely metabolized to 1,5-AG, with very little to no 1,5-AF being detected in the blood.[6]

Quantitative Data on this compound Distribution

The quantification of endogenous 1,5-AF in mammalian tissues is challenging due to its low concentration and rapid metabolism. However, studies utilizing sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) have provided valuable data on its tissue distribution.

Table 1: Concentration of this compound in Various Rat Tissues

| Tissue | Concentration (µg/g wet tissue) | Reference |

| Liver | 0.43 | [2] |

| Adrenal Gland | 0.12 | [2] |

| Spleen | 0.09 | [2] |

| Brain | ~0.04 (estimated as ~0.25 µM) | [5] |

Note: Plasma levels of 1,5-AF are virtually undetectable under normal physiological conditions.[2]

Table 2: Pharmacokinetics of this compound and 1,5-Anhydro-D-glucitol in Microminipigs after Intravenous Administration of 1,5-AF

| Parameter | This compound (1,5-AF) | 1,5-Anhydro-D-glucitol (1,5-AG) | Reference |

| Cmax (µg/mL) | 19.0 | 24.6 | [7] |

| Tmax (h) | 0.5 | 1.5 | [7] |

| Half-life (h) | 0.24 | 3.23 | [7] |

Note: Following oral administration of 1,5-AF, no 1,5-AF was detected in the blood, while the Cmax of 1,5-AG was 39.1 µg/mL with a Tmax of 2 hours, highlighting its rapid and efficient conversion.[7]

Experimental Protocols for this compound Analysis

Accurate quantification of 1,5-AF in biological samples requires sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Sample Preparation from Mammalian Tissues

A generic protocol for the extraction of small molecules like 1,5-AF from mammalian tissues is outlined below. This protocol may require optimization depending on the specific tissue type.

-

Tissue Homogenization:

-

Accurately weigh the frozen tissue sample.

-

Homogenize the tissue in a cold solvent, such as 80% methanol (B129727) or a mixture of methanol, chloroform, and water, to precipitate proteins and extract metabolites.

-

Perform homogenization on ice to minimize enzymatic degradation.

-

-

Protein Precipitation and Extraction:

-

Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Solvent Evaporation:

-

Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Derivatization (for GC-MS analysis):

-

The dried residue must be derivatized to increase the volatility of 1,5-AF for GC-MS analysis. A two-step derivatization is common:

-

Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the carbonyl group.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to convert hydroxyl groups to trimethylsilyl (B98337) ethers.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective for the quantification of 1,5-AF.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: An example program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp to 200°C at 5°C/min.

-

Ramp to 300°C at 15°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific fragment ions of the derivatized 1,5-AF to enhance sensitivity and specificity.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC can also be used for 1,5-AF analysis, often with a refractive index (RI) or a mass spectrometric detector.

-

Instrumentation: An HPLC system with a suitable column and detector.

-

Column: A column designed for sugar analysis, such as an AMINEX HPX-87H column.

-

Mobile Phase: An aqueous mobile phase, such as dilute sulfuric acid (e.g., 5 mM).

-

Flow Rate: A typical flow rate is around 0.6 mL/min.

-

Column Temperature: Elevated temperatures (e.g., 60-85°C) are often used to improve peak shape.

-

Detection:

-

Refractive Index (RI) Detection: A universal detector for sugars, but less sensitive and specific than MS.

-

Mass Spectrometry (MS) Detection (LC-MS): Provides high sensitivity and specificity.

-

Signaling Pathways Involving this compound

Emerging evidence indicates that 1,5-AF is not merely a metabolic byproduct but also a signaling molecule that can influence cellular function. The most well-characterized signaling pathway involving 1,5-AF is the activation of 5'-AMP-activated protein kinase (AMPK).

The AMPK/PGC-1α/BDNF Pathway

Studies have shown that 1,5-AF can activate AMPK, a master regulator of cellular energy metabolism.[3] AMPK activation by 1,5-AF has been demonstrated to have neuroprotective effects in models of aging-associated brain diseases.[1][8] The proposed signaling cascade is as follows:

-

AMPK Activation: 1,5-AF leads to the phosphorylation and activation of AMPK.

-

PGC-1α Upregulation: Activated AMPK promotes the expression and activity of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a key regulator of mitochondrial biogenesis and function.

-

BDNF Expression: PGC-1α, in turn, upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.

This pathway suggests that 1,5-AF may exert its beneficial effects on the brain by enhancing mitochondrial function and promoting neuroprotection through the AMPK/PGC-1α/BDNF axis.[1]

Conclusion and Future Directions

This compound is a fascinating metabolite that sits (B43327) at the crossroads of glycogen metabolism and cellular signaling. While its transient nature has made it challenging to study, advancements in analytical techniques are shedding light on its physiological significance. The discovery of its role in activating the AMPK pathway opens up exciting avenues for research into its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and aging.

Future research should focus on:

-

Developing more sensitive and high-throughput methods for the routine quantification of 1,5-AF in clinical samples.

-

Elucidating the precise molecular mechanisms by which 1,5-AF activates AMPK and other potential signaling pathways.

-

Investigating the therapeutic potential of 1,5-AF or its derivatives in preclinical and clinical studies for a range of diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intriguing biology of this compound and unlock its full potential for human health.

References

- 1. This compound induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatic production of 1,5-anhydrofructose and 1,5-anhydroglucitol in rat by the third glycogenolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. In Vivo Metabolism of this compound to 1,5-Anhydro-d-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Metabolism of this compound to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces anti-aging effects on aging-associated brain diseases by increasing 5'-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Bioactivity of 1,5-Anhydro-D-fructose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction